Cargo Specificity: Mitochondrial Turnover vs. Protein-Only Degradation
AUTAC4 is the only commercially available AUTAC engineered for organelle-level degradation. While AUTAC1 and AUTAC2 target cytosolic proteins (MetAP2 and FKBP12, respectively) with AUTAC2 achieving approximately 70% FKBP12 reduction [1], AUTAC4 binds TSPO to selectively degrade dysfunctional mitochondria [2]. This target class divergence—organelle vs. soluble protein—defines distinct experimental utility.
| Evidence Dimension | Degradation target class |
|---|---|
| Target Compound Data | Fragmented mitochondria (organelle) |
| Comparator Or Baseline | AUTAC2: FKBP12 protein; AUTAC1: MetAP2 protein |
| Quantified Difference | AUTAC2 reduces FKBP12 by ~70% [1]; AUTAC4 achieves qualitative mitophagy (LC3-II colocalization, Mito-Rosella) but no direct % reduction due to organelle complexity |
| Conditions | HeLa cells (AUTAC1/AUTAC2); Detroit 532 fibroblasts (AUTAC4) |
Why This Matters
Investigators requiring mitochondrial quality control studies must select AUTAC4; protein-targeting AUTACs will not engage mitophagy pathways.
- [1] QLifePro. 疾患原因タンパク質や機能不全ミトコンドリアなどを取り除く分子AUTACを発明-東北大. 2019 Oct 16. View Source
- [2] Takahashi D, Moriyama J, Nakamura T, et al. AUTACs: Cargo-Specific Degraders Using Selective Autophagy. Mol Cell. 2019;76(5):797-810.e10. doi:10.1016/j.molcel.2019.09.009 View Source
